6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Description
6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a 3,4-dimethoxyphenyl group attached to the triazole ring The thiol group at the 3-position of the pyridazine ring adds to its unique chemical properties
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-18-10-5-3-8(7-11(10)19-2)9-4-6-12-14-15-13(20)17(12)16-9/h3-7H,1-2H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWJMJPQQBANSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NNC3=S)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with a suitable pyridazine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sodium hydroxide. The reaction mixture is usually heated to facilitate the cyclization process, leading to the formation of the desired triazolopyridazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction processes.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and as a component in photovoltaic cells.
Biological Research: Its ability to interact with various biological targets, such as enzymes and receptors, has made it a subject of interest in biochemical studies.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties and anticancer activity.
1,2,3-Triazolo[1,5-a]pyrazine: Studied for its potential as a c-Met protein kinase inhibitor.
1,2,4-Triazolopyrimidines: Noted for their antimicrobial and antitumor activities.
Uniqueness
6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol stands out due to its combination of a triazole and pyridazine ring system, along with the presence of a thiol group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Biological Activity
6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a triazole ring fused to a pyridazine ring with a 3,4-dimethoxyphenyl group and a thiol group that enhances its chemical properties.
The primary biological targets of this compound include Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) .
- Inhibition of PARP-1 : By inhibiting PARP-1, the compound disrupts DNA repair mechanisms, leading to increased DNA damage and subsequent apoptosis in cancer cells.
- Inhibition of EGFR : The inhibition of EGFR affects cell proliferation and survival pathways, which is crucial in the context of cancer therapy.
Pharmacological Profile
The pharmacological profile indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown potent effects against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines with IC50 values in the low micromolar range ( ).
Table 1: Antiproliferative Activity of 6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
| Cell Line | IC50 (μM) |
|---|---|
| SGC-7901 | 0.014 |
| A549 | 0.008 |
| HT-1080 | 0.012 |
Case Studies
A study conducted on a series of triazolopyridazine derivatives demonstrated their antitumor activity across multiple cancer cell lines. The results indicated that compounds similar to 6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol could effectively inhibit tubulin polymerization, which is critical for cancer cell division ( ).
Example Case Study
In an experimental setup involving the treatment of A549 cells with the compound:
- Cell Cycle Arrest : Observations revealed that the compound caused significant arrest at the G2/M phase.
- Apoptosis Induction : Subsequent assays confirmed increased apoptosis rates as evidenced by annexin V staining.
Biochemical Pathways Affected
The inhibition of PARP-1 and EGFR by this compound leads to alterations in several biochemical pathways involved in:
- DNA repair
- Cell cycle regulation
- Apoptotic signaling pathways
Q & A
Q. Characterization :
- Elemental analysis confirms stoichiometry (e.g., C, H, N, S content) .
- Spectroscopy :
- Chromatography : HPLC ensures purity (>95%) .
Basic: Which spectroscopic methods are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H NMR Spectroscopy : Resolves aromatic protons (δ 6.8–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm). Spin-spin coupling in the triazole ring (δ 8.5–9.0 ppm) confirms heterocyclic connectivity .
- IR Spectroscopy : Detects thiol (-SH) stretches (~2500 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of PDE4 inhibitory activity?
Methodological Answer:
SAR studies focus on substituents at the 3,4-dimethoxyphenyl group and triazolopyridazine core:
-
Substituent Effects :
Substituent (R) PDE4 IC₅₀ (nM) Selectivity (vs. other PDEs) Methoxy 12 >100-fold Cyclopentyloxy 8 >500-fold R-O-THF (tetrahydrofuranyl) 3 >1000-fold -
Key Findings :
Advanced: What methodological approaches address the lack of subtype selectivity in PDE4 isozymes (PDE4A/B/C/D)?
Methodological Answer:
- Isozyme-Specific Docking : Use X-ray structures (e.g., PDE4D PDB: 1XOM) to design substituents that exploit minor active-site variations. For example, introducing chiral centers (e.g., R-O-THF) improves PDE4A/B affinity .
- Functional Assays :
Advanced: What computational strategies predict the compound's interaction with biological targets like 14-α-demethylase?
Methodological Answer:
- Molecular Docking :
- Thiol group binds to heme iron in the active site.
- Dimethoxyphenyl moiety occupies hydrophobic substrate channel .
- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) and residue-wise energy contributions (MM/PBSA) .
Advanced: How to design derivatives for dual inhibition of c-Met and Pim-1 kinases?
Methodological Answer:
-
Scaffold Hybridization : Fuse triazolopyridazine with quinoline (c-Met pharmacophore) and pyrazole (Pim-1 hinge-binding motif) .
-
Key Modifications :
Position Modification Effect 3-thiol Replace with sulfonyl Enhances c-Met ATP-binding 6-aryl Introduce pyridinyl Improves Pim-1 affinity -
Assays :
- Kinase Profiling : Use radiometric or fluorescence polarization assays against c-Met (IC₅₀ <50 nM) and Pim-1 (IC₅₀ <100 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
